(2,6-Dichloro-4-nitrophenyl)methanol

Description

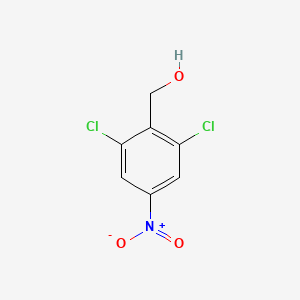

(2,6-Dichloro-4-nitrophenyl)methanol is a substituted aromatic compound featuring a benzene ring with two chlorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a hydroxymethyl (-CH₂OH) substituent. The electron-withdrawing nitro and chloro groups likely influence its reactivity, solubility, and stability, as observed in related compounds .

Properties

CAS No. |

88135-17-5 |

|---|---|

Molecular Formula |

C7H5Cl2NO3 |

Molecular Weight |

222.02 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl)methanol |

InChI |

InChI=1S/C7H5Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-2,11H,3H2 |

InChI Key |

RZETUNABIJOOEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Dichloro-4-nitrophenol

Structure: The phenol derivative replaces the hydroxymethyl group with a hydroxyl (-OH) group. Properties:

- Physical State : Light orange to green crystalline powder .

- Melting Point : 126°C (decomposition) .

- Solubility: Highly soluble in methanol, forming transparent solutions . Applications: Primarily used as a reagent in organic synthesis due to its stability and strong electron-withdrawing substituents. Key Differences: The phenol’s -OH group confers higher acidity compared to the methanol derivative’s -CH₂OH, which may reduce solubility in non-polar solvents.

N-(2,6-Dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide

Structure : Features a sulfonamide (-SO₂NH-) linkage to a toluene group.

Properties :

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Structure: Contains a cyanoacetamide (-NHCOCH₂CN) substituent. Properties:

Azo-Linked Derivatives (e.g., 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol)

Structure: Azo (-N=N-) bridges connecting the dichloronitrophenyl group to ethanolamine. Properties:

- Hazards : Classified as mutagenic (H341) and highly toxic to aquatic life (H400, H410) .

- Applications: Used in dyes (e.g., C.I. Solvent Orange 3) and specialized polymers . Key Differences: The azo group introduces conjugation, enabling visible-light absorption (color) and higher environmental toxicity compared to the methanol derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.